

Spectroscopic Characterization of 2-Butylhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Butylhexanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-butylhexanoic acid** (CAS No: 3115-28-4). While direct access to raw spectral data is limited in publicly available databases, this document compiles expected spectroscopic characteristics based on analogous compounds and established principles of analytical chemistry. The guide includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a format intended to support research and development activities.

Introduction

2-Butylhexanoic acid is a branched-chain carboxylic acid with the molecular formula $C_{10}H_{20}O_2$. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and quality control in various applications, including chemical synthesis and drug development. This guide summarizes the key spectroscopic features of **2-butylhexanoic acid** and provides standardized methodologies for their determination.

Spectroscopic Data Summary

While specific experimental spectra for **2-butylhexanoic acid** are indexed in databases such as SpectraBase, the quantitative peak data is not broadly accessible.^[1] The following tables present the expected spectroscopic data, derived from the analysis of similar carboxylic acids and predictive models.

¹H NMR Spectroscopy Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for **2-Butylhexanoic Acid**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
-COOH	10.0 - 12.0	Singlet (broad)	1H
-CH(COOH)-	2.2 - 2.5	Multiplet	1H
-CH ₂ - (butyl & hexyl chains)	1.2 - 1.7	Multiplet	12H
-CH ₃ (butyl & hexyl chains)	0.8 - 1.0	Triplet	6H

¹³C NMR Spectroscopy Data (Predicted)

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Butylhexanoic Acid**

Carbon Atom	Chemical Shift (δ, ppm)
-COOH	175 - 185
-CH(COOH)-	40 - 50
-CH ₂ - (butyl & hexyl chains)	20 - 40
-CH ₃ (butyl & hexyl chains)	10 - 15

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **2-Butylhexanoic Acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad	O-H Stretch
C-H (Alkyl)	2850 - 2960	Strong	C-H Stretch
C=O (Carboxylic Acid)	1700 - 1725	Strong	C=O Stretch
C-O	1210 - 1320	Medium	C-O Stretch
O-H	920 - 950	Medium, Broad	O-H Bend

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation for **2-Butylhexanoic Acid**

m/z	Relative Intensity	Proposed Fragment
172	Low	[M] ⁺ (Molecular Ion)
129	Medium	[M - C ₃ H ₇] ⁺
115	Medium	[M - C ₄ H ₉] ⁺
73	High	[C ₄ H ₉ O] ⁺
60	High	[C ₂ H ₄ O ₂] ⁺ (McLafferty Rearrangement)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-butylhexanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the **2-butylhexanoic acid** molecule.

Instrumentation:

- NMR Spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.
- 5 mm NMR tubes.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-butylhexanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-butylhexanoic acid**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer.
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Neat Liquid/Capillary Cell):

- Sample Preparation: Place a small drop of neat **2-butylhexanoic acid** onto one salt plate.
- Place a second salt plate on top and gently press to form a thin capillary film.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the sample holder in the spectrometer's beam path.
 - Acquire the IR spectrum over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-butylhexanoic acid**.

Instrumentation:

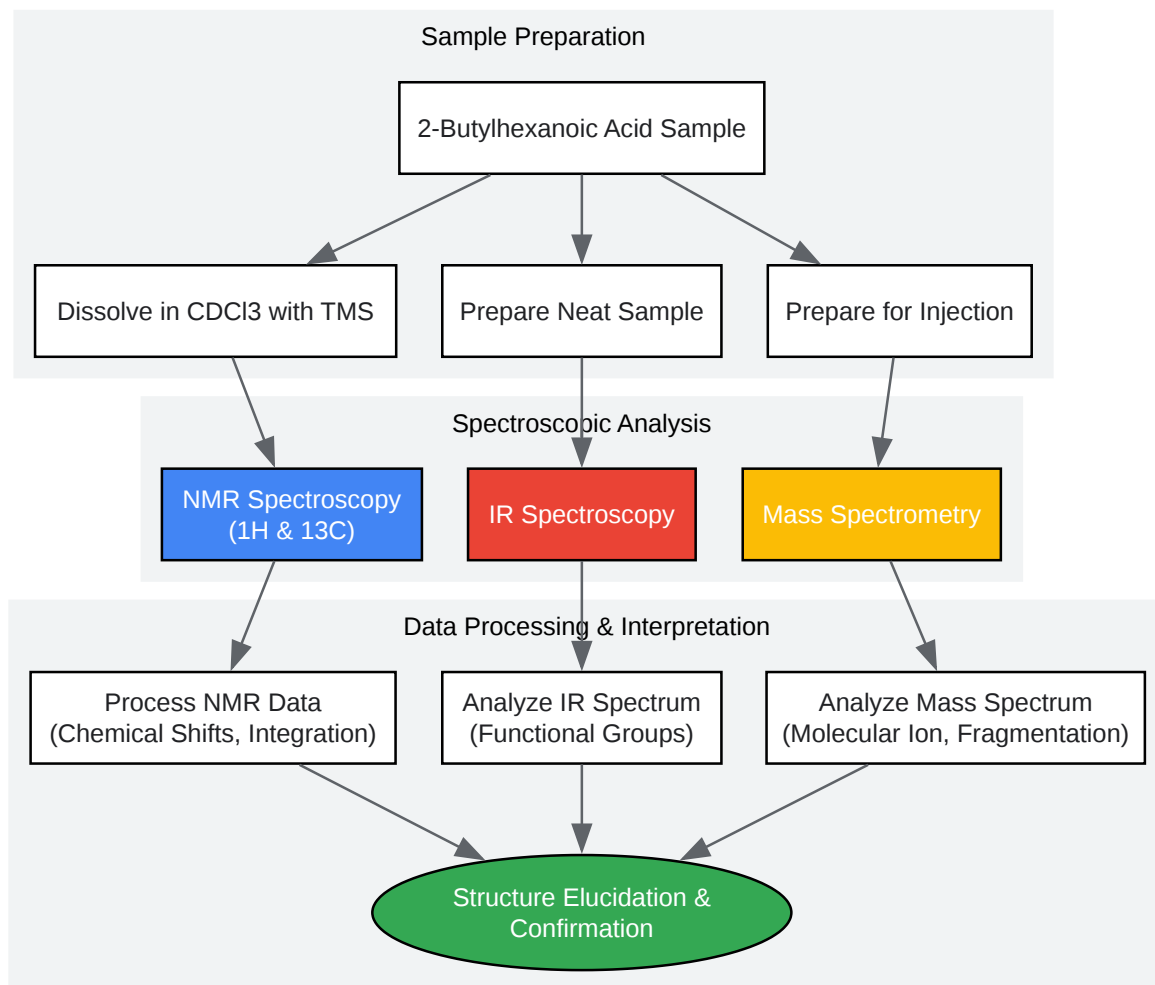
- Mass Spectrometer with an Electron Ionization (EI) source.
- Gas Chromatograph (GC) for sample introduction (optional).

Procedure (Direct Infusion EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a GC inlet.
- Ionization: Bombard the sample with electrons at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).
- Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-butylhexanoic acid**.



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Caption: General workflow for the spectroscopic analysis of **2-Butylhexanoic acid**.

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References

- 1. 2-Butylhexanoic acid | C₁₀H₂₀O₂ | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]

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